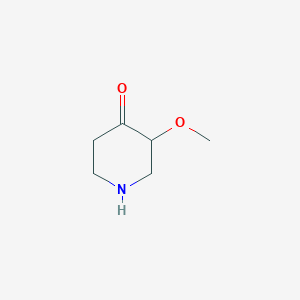

3-Methoxypiperidin-4-one

Description

Significance of the Piperidinone Scaffold in Organic and Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental structural motif found in numerous natural products and pharmaceutically active compounds. acs.orgchemrevlett.com Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, making it a versatile scaffold in drug design. The introduction of a ketone functionality to create a piperidinone core further enhances its utility. The piperidinone scaffold can act as a hydrogen bond donor and acceptor, and its physicochemical properties, such as polarity and lipophilicity, can be readily modified. frontiersin.org

This versatility has led to the development of a wide range of bioactive molecules. Piperidin-4-one derivatives are known to exhibit an array of biological activities, including analgesic, antiviral, antimicrobial, and anti-inflammatory properties. frontiersin.orgbiomedpharmajournal.org For instance, certain 3,5-bis(ylidene)-4-piperidone scaffolds are considered mimics of curcumin, a natural compound with extensive biological properties, and are being investigated for their therapeutic potential. rsc.org The significance of the piperidinone scaffold is underscored by its presence in several FDA-approved drugs, solidifying its status as a "privileged scaffold" in medicinal chemistry. frontiersin.org

| Drug Name | Therapeutic Area | Scaffold Feature |

| Milrinone | Cardiotonic | Pyridinone |

| Pirfenidone | Anti-fibrotic | Pyridinone |

| Doravirine | Anti-HIV | Pyridinone |

| Tazemetostat | Anti-neoplastic | Pyridinone |

| Cisapride (B12094) | Gastroprokinetic | Piperidine |

This table showcases examples of drugs containing the broader pyridinone or piperidine core, highlighting the scaffold's importance in medicine.

Historical Context of Piperidin-4-one Synthesis and Applications

The synthesis of piperidin-4-ones has a rich history, with early methods dating back to the work of Petrenko-Kritschenko. chemrevlett.com A foundational and widely used method is the Mannich condensation reaction. biomedpharmajournal.orgchemrevlett.com This reaction typically involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and two equivalents of a ketone. For example, the synthesis of 2,6-diaryl-3-methyl-4-piperidones can be achieved through the condensation of ethyl methyl ketone, benzaldehyde, and ammonium (B1175870) acetate (B1210297). biomedpharmajournal.org

Over the years, numerous variations and improvements to the synthesis of piperidin-4-ones have been developed. These include methods for producing 2,6-disubstituted piperidin-4-ones and other derivatives with specific stereochemistry. chemrevlett.comchemrevlett.com For example, a multi-step synthesis can produce 1-arylpiperidin-4-ols from 1,5-dichloropentan-3-ol (B12970595) and various anilines, with the resulting piperidinols being subsequently oxidized to the corresponding 1-arylpiperidin-4-ones. rsc.org More recent synthetic advancements include cascade reactions initiated by α-imino rhodium carbenes to produce piperidin-4-one derivatives with high efficiency and selectivity. acs.org These evolving synthetic strategies have continuously expanded the accessibility and diversity of piperidin-4-one compounds for research and development. chemrevlett.com

Overview of 3-Methoxypiperidin-4-one as a Key Intermediate and Target Molecule

Within the broad class of piperidinones, this compound has emerged as a particularly valuable building block. Its structure, featuring a methoxy (B1213986) group at the 3-position, makes it a key intermediate for synthesizing more complex, multi-substituted piperidine rings with specific stereochemistry.

A significant application of this scaffold is in the synthesis of gastroprokinetic agents. For instance, derivatives of 3-methoxy-4-aminopiperidine are crucial for creating compounds like cisapride, which was developed to stimulate gastrointestinal motility. researchgate.net The synthesis of cisapride and its analogs often involves intermediates derived from this compound, highlighting the compound's role in accessing specific, biologically active piperidine substitution patterns. researchgate.netpharmaffiliates.com

Furthermore, the this compound framework is utilized in the development of protecting groups for organic synthesis. The 1-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] (Fpmp) group, for example, has been used for the 2'-hydroxy protection in the synthesis of oligoribonucleotides. nih.gov This demonstrates the utility of the core structure in facilitating complex chemical transformations in other areas of chemistry. The compound and its N-substituted derivatives, such as 1-Benzyl-3-methoxypiperidin-4-one and 1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone, are frequently used as research chemicals and intermediates in the creation of novel molecules. google.combldpharm.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C6H11NO2 | 129.16 |

| 1-Benzyl-3-methoxypiperidin-4-one | 134473-73-7 | C13H17NO2 | 219.28 |

| 1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone | 116256-11-2 | C15H20FNO3 | 281.32 |

This table provides chemical data for this compound and some of its common N-substituted derivatives used in research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6-4-7-3-2-5(6)8/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSHBSYPAIHMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxypiperidin 4 One and Its Derivatives

Classical and Contemporary Synthetic Routes to Piperidin-4-ones

The piperidin-4-one scaffold is a crucial intermediate in the synthesis of numerous biologically active compounds and natural products. nih.gov Consequently, a variety of synthetic approaches have been established, ranging from historical name reactions to modern catalytic methods.

Petrenko-Kritschenko Reaction and its Variants

The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that constructs the 4-piperidone (B1582916) ring from an aldehyde, a β-ketoester (like a derivative of acetonedicarboxylic acid), and ammonia (B1221849) or a primary amine. wikipedia.orgsynarchive.com This one-pot condensation efficiently assembles the heterocyclic core. The reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org

The general mechanism involves the initial formation of an enamine from the β-ketoester and the amine, followed by a Mannich-type reaction with the aldehyde. A second Mannich reaction and subsequent cyclization and decarboxylation lead to the final 4-piperidone product. Variants of this reaction have been developed to improve yields and expand the substrate scope. For instance, using different β-dicarbonyl compounds or pre-forming certain intermediates can lead to a wider range of substituted piperidin-4-ones. chemrevlett.com

Table 1: Key Features of the Petrenko-Kritschenko Reaction

| Feature | Description |

| Reaction Type | Multi-component condensation |

| Reactants | Aldehyde, β-ketoester, Ammonia/Primary Amine |

| Product | 4-Piperidone |

| Key Intermediates | Enamines, Mannich bases |

| Advantages | One-pot synthesis, convergent |

| Limitations | Can produce complex mixtures, purification can be challenging |

Dieckmann Condensation and Related Cyclization Strategies

The Dieckmann condensation is a powerful intramolecular cyclization reaction used to form cyclic β-keto esters, which can then be readily converted to piperidin-4-ones. dtic.milresearchgate.net This method typically involves the treatment of a diester with a base to induce cyclization. researchgate.net For the synthesis of piperidin-4-ones, the starting material is often a diester derived from the Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate. researchgate.net

The resulting amino diester undergoes an intramolecular condensation to form a 3-alkoxycarbonyl-4-piperidone, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone. researchgate.netcore.ac.uk This strategy offers a high degree of flexibility in introducing substituents on the nitrogen atom and at various positions on the piperidine (B6355638) ring. core.ac.uk Related cyclization strategies include the Thorpe-Ziegler reaction, which utilizes dinitriles as starting materials.

Table 2: Steps in Piperidin-4-one Synthesis via Dieckmann Condensation

| Step | Description |

| 1. Michael Addition | A primary amine is reacted with two equivalents of an α,β-unsaturated ester. |

| 2. Dieckmann Condensation | The resulting diester is treated with a base to induce intramolecular cyclization. |

| 3. Hydrolysis & Decarboxylation | The intermediate cyclic β-keto ester is hydrolyzed and decarboxylated to yield the 4-piperidone. |

Intramolecular Cyclization and Reduction Cascade Approaches

Modern synthetic methodologies often employ cascade reactions to construct complex molecules in a single, efficient step. For the synthesis of piperidin-4-ones, intramolecular cyclization and reduction cascades have emerged as a powerful strategy. These approaches can involve the cyclization of a linear precursor containing both an amine and a latent carbonyl group, followed by in situ reduction.

For example, a one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov While this method yields the alcohol, it demonstrates the potential of cascade reactions in building the piperidine core, which can be subsequently oxidized to the ketone. Another approach involves the radical cyclization of acyclic precursors. nih.gov For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines with high diastereoselectivity. nih.gov These methods often provide excellent control over stereochemistry and can be adapted for the synthesis of a variety of substituted piperidinones. rsc.orgnih.gov

Stereoselective Synthesis of 3-Methoxypiperidin-4-one Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of substituted piperidines is of paramount importance, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. The synthesis of specific enantiomers and diastereomers of this compound requires the use of asymmetric synthetic strategies.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. This approach has been widely used in the synthesis of chiral piperidines.

In the context of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. researchgate.net For example, amides derived from pseudoephedrine or Evans oxazolidinones are commonly used auxiliaries. nih.govwilliams.edu The chiral environment provided by the auxiliary can then direct the diastereoselective introduction of the methoxy (B1213986) group at the C3 position or control the stereochemistry of a cyclization reaction. For instance, the alkylation of an enolate derived from a piperidin-2-one bearing a chiral auxiliary can proceed with high diastereoselectivity. researchgate.net The subsequent conversion of the piperidin-2-one to a 4-piperidone would then yield the enantiomerically enriched product.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features |

| Evans Oxazolidinones | Highly effective in controlling aldol (B89426) and alkylation reactions. williams.edu |

| Pseudoephedrine | Used to form chiral amides for diastereoselective alkylations. nih.gov |

| Camphorsultam | A versatile auxiliary for a range of asymmetric transformations. |

| SAMP/RAMP | Hydrazone-based auxiliaries for asymmetric α-alkylation of carbonyls. |

Enantioselective Catalysis in Piperidinone Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. researchgate.net Various catalytic systems have been developed for the asymmetric synthesis of piperidine derivatives. nih.gov

For the synthesis of chiral this compound, an enantioselective catalytic reaction could be employed to establish the stereocenter at the C3 position. For example, a chiral catalyst could mediate an asymmetric Michael addition of a methoxide (B1231860) equivalent to an appropriate α,β-unsaturated precursor. Alternatively, an enantioselective cyclization of a prochiral substrate could be catalyzed by a chiral Lewis acid or organocatalyst. researchgate.net The development of highly enantioselective [4+2] annulations, for instance, provides a powerful tool for the construction of functionalized piperidines with excellent stereocontrol. rsc.orgresearchgate.net These methods often proceed with high yields and enantioselectivities, making them attractive for the efficient synthesis of chiral piperidin-4-one derivatives. acs.orgnih.gov

Diastereoselective Approaches for Substituted Piperidines

The controlled synthesis of specific stereoisomers of substituted piperidines is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms significantly influences biological activity. Diastereoselective strategies aim to control the relative stereochemistry of substituents on the piperidine ring.

Several key approaches have been developed to achieve this stereocontrol. One method involves substrate-based control, where an existing stereocenter on the piperidine precursor directs the stereochemical outcome of a subsequent reaction. For instance, the axial hydrogens at the C3 and C5 positions of a piperidine ring can create steric hindrance that influences the regiocontrol of reactions like internal hydroboration acs.org. Another strategy is the diastereoselective carbolithiation of α-arylated dehydro-piperidine enecarbamates, which provides direct access to piperidine derivatives with adjacent (C2, C3) substituents nih.gov. This umpolung-type synthesis circumvents challenges associated with the direct deprotonation of N-Boc piperidines nih.gov.

Furthermore, oxidative carbon-hydrogen bond functionalizations of enamides containing pendant π-nucleophiles can form piperidine structures with high efficiency and stereocontrol rsc.org. The stereochemical outcome in these reactions is dictated by the preferred configuration of the intermediate acyliminium ion and the orientation of the attacking nucleophile rsc.org. Researchers have also developed methods for the diastereoselective synthesis of highly substituted piperidines through radical (4+2) cycloaddition reactions, which are notable for their high modularity and atom economy nih.gov.

A summary of diastereoselective methods is presented below:

| Method | Description | Key Feature | Reference |

| Substrate-Based Control | Existing stereocenters direct the formation of new ones. | Utilizes steric effects of existing ring substituents. | acs.org |

| Carbolithiation | Nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. | Provides vicinally-substituted (C2, C3) piperidines. | nih.govrsc.org |

| Oxidative C-H Functionalization | Reaction of N-vinyl amides with pendent π-nucleophiles. | Proceeds through an acyliminium ion intermediate. | rsc.org |

| Radical (4+2) Cycloaddition | Boronyl radical-catalyzed cycloaddition between 3-aroyl azetidines and alkenes. | Yields polysubstituted piperidines with high diastereoselectivity. | nih.gov |

| Hydrogenation | Dearomatization/hydrogenation of fluoropyridines using a rhodium(I) complex. | Accesses all-cis-(multi)fluorinated piperidines. | nih.gov |

These methods, among others, provide a robust toolkit for chemists to synthesize specific diastereomers of complex piperidines, which is essential for the development of new therapeutic agents.

Advanced Synthetic Strategies for this compound Scaffold Diversity

To broaden the range of accessible derivatives based on the this compound core and to enhance synthetic efficiency, modern strategies such as flow chemistry, green chemistry, and multicomponent reactions are being implemented.

Flow Chemistry Applications in Piperidinone Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters like temperature and pressure. These benefits are particularly relevant for constructing the piperidinone scaffold. For instance, a plug-flow process was successfully developed for the multi-kilogram synthesis of a spiro[benzofuran-2,4'-piperidine] intermediate, avoiding the need for large-scale cryogenic vessels acs.org. In this process, an umpolung 1,2-addition to N-Boc-4-piperidone was performed in continuous flow acs.org. Flow methods can significantly reduce reaction times compared to batch synthesis; a process for making pyrazolopyrimidinone (B8486647) derivatives saw reaction times drop from 9 hours to just 16 minutes mdpi.com. The use of scavenger columns within a flow setup can also streamline purification by removing excess reagents and byproducts in-line nih.gov.

Green Chemistry Principles in this compound Preparation

Green chemistry focuses on designing environmentally benign chemical processes. Key principles include maximizing atom economy, using safer solvents, and employing catalytic methods to minimize waste. In the synthesis of N-substituted piperidones, a green chemistry approach was developed that presents significant advantages over the classical Dieckmann condensation researchgate.netnih.gov. This methodology has been applied to the synthesis of key intermediates for various pharmaceutical agents nih.gov. Multicomponent reactions (MCRs) inherently align with green chemistry principles by combining several reactants in a single step, often with high atom economy rasayanjournal.co.in. The use of water as a solvent in reactions, such as in the synthesis of substituted piperidinols via a bis-aza Michael addition followed by intramolecular cyclization, further exemplifies a green approach nih.gov. The goal is to design processes that are not only efficient but also minimize environmental impact through reduced waste, use of renewable feedstocks, and energy efficiency rasayanjournal.co.in.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more starting materials react in a single pot to form a product that contains portions of all the initial components rasayanjournal.co.in. These reactions are powerful tools for rapidly building molecular complexity. The Petrenko-Kritschenko piperidone synthesis is a classic MCR that combines an aldehyde, a β-keto ester, and ammonia or a primary amine to construct the 4-piperidone ring wikipedia.org. This method is versatile and can be used to produce a variety of substituted piperidones wikipedia.org.

More modern MCRs have also been developed. For example, a one-pot, four-component condensation involving diketene, a tosyl imine, an aldehyde, and methanol (B129727) has been used to generate 2,6-disubstituted nonsymmetrical piperid-4-ones acs.org. Another four-component reaction has been developed for the stereoselective synthesis of novel piperidine-containing pyridinium (B92312) salts with three stereogenic centers hse.ru. This reaction proceeds through a Michael–Mannich–cyclization cascade hse.ru.

A comparison of notable MCRs for piperidinone synthesis is provided below:

| Reaction Name | Components | Product | Key Features | Reference |

| Petrenko-Kritschenko | Aldehyde, β-Keto acid derivative, Ammonia/Amine | 4-Piperidone | Classic, versatile method. | wikipedia.org |

| Four-Component Condensation | Diketene, Tosyl imine, Aldehyde, Methanol | 2,6-Disubstituted piperid-4-one | One-pot synthesis of nonsymmetrical products. | acs.org |

| Four-Component Stereoselective Synthesis | Dicyano olefin, Aromatic aldehyde, Pyridinium salt, Ammonium (B1175870) acetate (B1210297) | Pyridinium-substituted piperidin-2-one | Creates three stereogenic centers with high stereoselectivity. | hse.ru |

Protecting Group Strategies for this compound Intermediates

In the synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The selection of a protecting group is guided by its stability to various reaction conditions and the ease with which it can be removed. This concept of "orthogonality," where one group can be removed selectively in the presence of others, is a cornerstone of modern synthetic strategy iris-biotech.de.

Acid-Labile Protecting Groups and Their Application

Acid-labile protecting groups are frequently employed for the protection of amines, such as the nitrogen atom in the piperidine ring. These groups are stable under basic and other non-acidic conditions but are readily cleaved with acids.

The tert-butoxycarbonyl (Boc) group is arguably the most common acid-labile amine protecting group in non-peptide chemistry jk-sci.com. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) jk-sci.com. The Boc group is stable to a wide range of nucleophiles and bases but can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) jk-sci.commasterorganicchemistry.com. The deprotection mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine jk-sci.commasterorganicchemistry.com.

The trityl (Trt) group and its derivatives (e.g., Mmt, Mtt) are also acid-labile and are used for protecting amines. The lability of these groups to acid can be tuned by substitution on the phenyl rings, with the general order of lability being Trt > Mtt > Mmt peptide.com.

The choice of an acid-labile protecting group allows for strategic differentiation in a synthetic sequence. For example, a Boc-protected amine can be deprotected without affecting a benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) group, which are typically removed by hydrogenolysis total-synthesis.com. This orthogonality is crucial in multi-step syntheses.

Below is a table summarizing common acid-labile protecting groups for amines:

| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl | Stable to base, nucleophiles, hydrogenolysis |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂/Pd, HBr/AcOH | Stable to mild acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine, DBU (Base) | Stable to acid, hydrogenolysis |

| Trityl | Trt | Trityl chloride (Trt-Cl) | 90% TFA | Very acid-labile, stable to base |

Selective Deprotection Methodologies

The synthesis of this compound often involves the use of nitrogen protecting groups to prevent unwanted side reactions. The choice of the protecting group is crucial as it must be stable under the reaction conditions used for the ring synthesis and subsequent modifications, yet readily cleavable under mild conditions to liberate the free amine for further functionalization. Commonly employed protecting groups for the piperidine nitrogen include the benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups.

N-Benzyl Deprotection: The benzyl group is a robust protecting group that can be removed by catalytic hydrogenation. This method offers high efficiency and clean reaction profiles.

A typical procedure involves the treatment of the N-benzyl protected this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is usually carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. The benzyl group is cleaved to yield the free piperidine and toluene (B28343) as a byproduct. nih.gov A mixed catalyst system of palladium and niobic acid-on-carbon has also been reported to facilitate the hydrogenative deprotection of N-benzyl groups, offering excellent yields without the need for an additional neutralization process. nih.gov Catalytic transfer hydrogenation using ammonium formate (B1220265) as a hydrogen source also provides a rapid and efficient method for N-benzyl deprotection. mdma.ch

N-Boc Deprotection: The Boc group is another widely used protecting group that is stable to a variety of reaction conditions but can be easily removed under acidic conditions.

Deprotection of N-Boc-3-methoxypiperidin-4-one is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or methanol. dtic.mil The reaction proceeds at room temperature and is generally complete within a few hours. The byproducts, isobutylene (B52900) and carbon dioxide, are volatile and easily removed, simplifying the work-up procedure.

The orthogonality of the benzyl and Boc protecting groups allows for their selective removal in the presence of each other, providing a powerful tool for the stepwise synthesis of complex molecules.

Table 1: Common Protecting Groups for this compound and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Reagents |

| Benzyl | Bn | H₂, Pd/C |

| tert-Butyloxycarbonyl | Boc | TFA, DCM or HCl, Dioxane |

Functionalization and Derivatization Strategies for this compound

The presence of three distinct reactive sites—the piperidine nitrogen, the carbonyl group, and the α-carbons—makes this compound a versatile scaffold for a wide range of chemical transformations.

Modifications at the Piperidine Nitrogen

Following deprotection, the secondary amine of the piperidine ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides in the presence of a base. researchgate.netsciencemadness.orgfabad.org.trsciencemadness.org Common bases used for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The reaction proceeds via an Sₙ2 mechanism, and the choice of the alkylating agent allows for the introduction of a wide array of linear, branched, or cyclic alkyl groups.

Reductive Amination: Reductive amination provides an alternative and highly efficient method for the N-functionalization of the piperidine ring. wikipedia.orgpearson.comharvard.edumasterorganicchemistry.comcommonorganicchemistry.com This one-pot reaction involves the condensation of the secondary amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This method is particularly useful for introducing more complex and sterically hindered substituents.

Carbonyl Group Transformations

The ketone functionality at the C-4 position is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Wittig Reaction: The Wittig reaction is a powerful tool for converting the carbonyl group into an exocyclic double bond. organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.org The reaction involves the use of a phosphorus ylide (Wittig reagent), which is typically generated by treating a phosphonium (B103445) salt with a strong base. The nature of the ylide determines the stereochemistry of the resulting alkene. This reaction allows for the introduction of various substituted methylene (B1212753) groups at the C-4 position.

Grignard Reaction: The addition of Grignard reagents to the carbonyl group provides a straightforward method for the synthesis of tertiary alcohols. wikipedia.orgpurdue.educhemguide.co.uknih.govnih.gov Grignard reagents (R-MgX) act as potent carbon nucleophiles, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond. Subsequent workup with an aqueous acid yields the corresponding tertiary alcohol. This reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the C-4 position.

Substitution Reactions at Alpha-Carbons

The carbon atoms adjacent to the carbonyl group (α-carbons) are susceptible to enolization and can be functionalized through various substitution reactions.

α-Alkylation: The α-protons of the piperidin-4-one ring can be removed by a strong base to generate an enolate, which can then be alkylated with an alkyl halide. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the protecting group on the nitrogen. This method allows for the introduction of alkyl substituents at the C-3 and C-5 positions.

Table 2: Summary of Functionalization Strategies for this compound

| Reaction Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkylpiperidine |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted piperidine |

| Carbonyl Group | Wittig Reaction | Phosphorus ylide | Exocyclic alkene |

| Carbonyl Group | Grignard Reaction | Grignard reagent (R-MgX), then H₃O⁺ | Tertiary alcohol |

| Alpha-Carbons | α-Alkylation | Strong base, Alkyl halide | α-Alkyl piperidin-4-one |

Reactivity and Mechanistic Studies of 3 Methoxypiperidin 4 One

Nucleophilic Reactivity of the Carbonyl Group

The carbonyl group in 3-methoxypiperidin-4-one is a primary site for nucleophilic attack. This reactivity is fundamental to the construction of more complex molecular architectures. A common and highly useful transformation is reductive amination, which converts the ketone into an amine. This reaction typically involves the in-situ formation of an imine or iminium ion, followed by reduction.

In a related context, the reductive amination of N-substituted piperidin-4-ones demonstrates the feasibility of this transformation. For instance, 1-(3-methoxypropyl)piperidin-4-one (B175049) can react with a substituted benzylamine (B48309) in the presence of a reducing agent to form the corresponding 4-benzylamino derivative. google.com This process underscores the susceptibility of the piperidin-4-one core to nucleophilic addition at the carbonyl carbon, a reaction pathway that is directly applicable to this compound. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are known for their selectivity in reducing iminium ions in the presence of carbonyl groups. harvard.edumasterorganicchemistry.com The reaction is often carried out in the presence of a mild acid to facilitate imine formation. harvard.edunih.gov

The carbonyl group can also undergo addition reactions with other nucleophiles, such as organometallic reagents or cyanide, to form new carbon-carbon bonds, leading to a variety of substituted piperidine (B6355638) derivatives.

Electrophilic Reactivity of this compound and its Derivatives

While the primary reactivity of the piperidinone core involves nucleophilic attack at the carbonyl, electrophilic reactions can occur at the nitrogen atom or at the α-carbons under specific conditions. The secondary amine in this compound is nucleophilic and readily reacts with electrophiles. To control this reactivity, the nitrogen is often protected. The use of a tert-butyloxycarbonyl (Boc) group is a common strategy. google.comchemicalbook.com

Once the nitrogen is protected, for example as N-Boc-3-methoxypiperidin-4-one, the α-carbons can potentially undergo electrophilic substitution via enolate formation. However, reactions at the nitrogen are more common. For instance, N-alkylation can be achieved. In the case of N-Boc-4-aminopyridines, alkylation can be performed using a strong base to deprotonate the protected amine, followed by reaction with an alkyl halide. nih.gov A similar principle can be applied to the synthesis of N-substituted derivatives of this compound.

Condensation Reactions Involving this compound

The carbonyl group of this compound and its derivatives can participate in condensation reactions with various nucleophiles. A notable example is the Claisen-Schmidt condensation, where the piperidin-4-one reacts with aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, often referred to as bis(arylidene)piperidones. For example, N-Boc-4-piperidone undergoes condensation with aromatic aldehydes to yield N-Boc-3,5-bis(arylidene)-4-piperidones. researchgate.net This type of reaction highlights the reactivity of the α-methylene groups adjacent to the carbonyl.

Another important condensation reaction is with hydrazine (B178648) derivatives to form pyrazoles. The synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from N-Boc protected piperidine acids proceeds through a β-enamino diketone intermediate, which is then cyclized with hydrazines. nih.gov This demonstrates that the piperidinone moiety can be a building block for the synthesis of fused heterocyclic systems.

Ring-Opening and Rearrangement Reactions

While less common for simple piperidinones, ring-opening and rearrangement reactions can be induced under specific conditions, often in more complex systems containing the piperidine-4-one core. For instance, in the synthesis of polycyclic pyridones, a ring-opening transformation of a related oxazinone ring is a key step. nih.gov

Rearrangement reactions such as the Favorskii rearrangement could theoretically occur in α-halo derivatives of this compound, leading to ring contraction. However, specific examples in the literature for this substrate are scarce. More commonly, the piperidinone ring serves as a stable scaffold for the construction of more elaborate structures, including spirocyclic compounds. The synthesis of spiro[indoline-3,4'-piperidin]-2-ones, for example, utilizes the reactivity of the piperidinone moiety. google.com

Stereochemical Outcomes of Reactions with this compound

The presence of a stereocenter at the C3 position (bearing the methoxy (B1213986) group) introduces stereochemical considerations into the reactions of this compound. Reactions at the C4 carbonyl group can lead to the formation of a new stereocenter, resulting in diastereomeric products.

The stereoselective reduction of the carbonyl group is a well-studied area for related ketones. For example, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine can be achieved with high enantioselectivity using ketoreductases. chemicalbook.com This highlights the potential for enzymatic and catalytic methods to control the stereochemical outcome of reactions at the C4 position of this compound. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction, affording either the cis or trans alcohol. For instance, the reduction of steroidal 4-ene-3-ketones can be directed to a specific stereoisomer by the choice of catalyst and additives. nih.gov

In reactions such as reductive amination, the approach of the nucleophile to the intermediate iminium ion can be influenced by the existing stereocenter at C3, potentially leading to a preferred diastereomer of the resulting 4-amino-3-methoxypiperidine derivative. The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through regioselective ring-opening of an epoxide, demonstrating that stereocontrol is achievable in the synthesis of substituted piperidines. researchgate.net

Applications of 3 Methoxypiperidin 4 One As a Synthetic Building Block

Total Synthesis of Complex Natural Products Incorporating 3-Methoxypiperidin-4-one Units

The piperidine (B6355638) ring is a core structural motif in a vast number of alkaloids and other complex natural products. Substituted piperidin-4-ones are recognized as crucial synthetic intermediates for the preparation of these molecules. researchgate.net The strategic placement of functional groups on the piperidinone ring allows for controlled elaboration into intricate polycyclic systems.

While a direct, multi-step total synthesis of a complex natural product originating from this compound is not extensively documented in readily available literature, the utility of the piperidin-4-one core is well-established. For instance, the total synthesis of dysidone A, a piperidone alkaloid isolated from the marine sponge Dysidea sp., highlights the importance of the piperidone framework. nih.gov The synthesis of various Lycopodium alkaloids, a large family of architecturally complex natural products, has also relied on strategies involving masked pyridone structures, which are conceptually related to piperidinones. nih.gov

The presence of the methoxy (B1213986) group at the C3 position of this compound offers a distinct synthetic advantage. It not only breaks the symmetry of the parent piperidin-4-one but also provides a handle for further chemical manipulation and influences the reactivity of the adjacent ketone. This functionalization is key for building the specific stereochemical and constitutional features required in many target natural products. Therefore, this compound represents a highly valuable, though perhaps underutilized, starting material for the efficient and stereocontrolled synthesis of piperidine-containing natural products.

Construction of Privileged Scaffolds for Drug Discovery

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in the structures of diverse, biologically active compounds. These scaffolds are capable of interacting with multiple biological targets. The piperidine nucleus is a quintessential example of a privileged scaffold, forming the cornerstone of numerous approved drugs. nih.govresearchgate.net

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a key component in over 70 FDA-approved pharmaceuticals. nih.gov Its prevalence is due to several advantageous properties it imparts to a drug molecule. The introduction of a piperidine scaffold can:

Modulate Physicochemical Properties : The saturated, three-dimensional nature of the piperidine ring can improve properties like solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Enhance Biological Activity and Selectivity : The rigid conformation of the piperidine ring can help to orient substituents in a precise three-dimensional arrangement, leading to optimized interactions with a biological target and enhancing potency and selectivity. nih.govresearchgate.net

Improve Pharmacokinetic Properties : Piperidine-based analogues can be designed to have greater metabolic stability, leading to a longer duration of action in the body. nih.gov

This compound is an ideal starting point for creating libraries of novel, three-dimensional piperidine-based scaffolds. nih.gov The ketone at the 4-position and the nitrogen atom are convenient points for introducing diversity through various chemical reactions, while the methoxy group at the 3-position provides an additional site for modification or can be used to fine-tune the electronic and conformational properties of the final compounds.

Table 1: Advantages of Incorporating Piperidine Scaffolds in Drug Design

| Feature | Description | Reference |

| Physicochemical Modulation | Improves solubility and lipophilicity, impacting ADME properties. | nih.govresearchgate.net |

| Enhanced Bioactivity | The rigid structure allows precise orientation of substituents for optimal target binding. | nih.govresearchgate.net |

| Improved Pharmacokinetics | Can lead to greater metabolic stability and a longer half-life. | nih.gov |

| Reduced hERG Toxicity | Chiral piperidine scaffolds have been shown to reduce cardiac hERG toxicity. | nih.govresearchgate.net |

Scaffold hopping is a powerful strategy in drug discovery where the core molecular framework (scaffold) of a known active compound is replaced with a structurally different one, while maintaining the original biological activity. nih.gov This technique is used to discover novel, patentable chemotypes, improve ADME properties, or circumvent metabolic liabilities. slideshare.netmdpi.com

The versatility of this compound makes it an excellent tool for scaffold hopping and diversity generation. By using this building block, medicinal chemists can readily synthesize a wide array of piperidine derivatives. For example, replacing a metabolically unstable aromatic ring in a lead compound with a substituted piperidine scaffold derived from this compound could lead to a new series of compounds with improved metabolic stability. slideshare.net Furthermore, the multiple reaction sites on the molecule allow for the creation of large, diverse libraries of compounds, which can be screened to identify new hits for various biological targets. This approach enables the exploration of new chemical space and increases the probability of discovering next-generation therapeutics. juniperpublishers.com

Advanced Analytical and Computational Investigations

Spectroscopic Characterization and Structural Elucidation

Detailed spectroscopic data for the specific compound 3-Methoxypiperidin-4-one is not extensively available in publicly accessible scientific literature. The characterization data that is available often pertains to N-substituted derivatives, such as N-Boc, N-benzyl, or N-methyl analogues, which are common intermediates in medicinal chemistry. For the parent compound, the following characterizations would be anticipated based on standard analytical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound hydrochloride, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the methoxy (B1213986) group. The protons adjacent to the nitrogen atom (at C2 and C6) would likely appear as multiplets in the downfield region (δ 3.0-4.0 ppm), influenced by the electron-withdrawing effect of the nitrogen. The proton at C3, being adjacent to both the methoxy group and the carbonyl group, would have a characteristic chemical shift. The methoxy group itself would present as a sharp singlet, typically around δ 3.3-3.5 ppm. The protons at C5 would also appear as multiplets.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C4) would be the most downfield signal, typically appearing in the δ 200-210 ppm range. The carbon bearing the methoxy group (C3) and the carbons adjacent to the nitrogen (C2 and C6) would be found in the midfield region of the spectrum. The methoxy carbon would have a characteristic signal around δ 55-60 ppm.

Anticipated ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, anticipated) | ¹³C Chemical Shift (ppm, anticipated) |

|---|---|---|

| C2 | Multiplet | ~50-55 |

| C3 | Multiplet | ~70-75 |

| C4 (C=O) | - | ~205-210 |

| C5 | Multiplet | ~40-45 |

| C6 | Multiplet | ~50-55 |

Note: This table is based on predicted values and may not represent actual experimental data.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Using a technique like electrospray ionization (ESI), the molecular ion peak ([M+H]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the piperidine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically found in the range of 1715-1730 cm⁻¹. Other significant peaks would include C-O stretching for the methoxy group and N-H stretching for the secondary amine, although the latter may be broad or absent in the hydrochloride salt form.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1715 - 1730 |

| Methoxy (C-O) | Stretch | 1050 - 1150 |

| Amine (N-H) | Stretch (free amine) | 3300 - 3500 |

Note: This table is based on predicted values and may not represent actual experimental data.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. While this compound is achiral, its derivatives can be chiral. To date, no crystal structure for the parent compound this compound has been reported in open literature. Such a study would confirm the conformation of the piperidine ring, which typically adopts a chair or twisted-boat conformation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of piperidine derivatives. A reversed-phase HPLC method, likely using a C18 column, would be suitable for assessing the purity of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode. Detection would most commonly be achieved using a UV detector, although a mass spectrometer (LC-MS) could also be coupled for more definitive peak identification.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable tools for investigating the properties and interactions of molecules at an atomic level, offering insights that can guide experimental research.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is crucial for understanding its potential interactions with biological targets. The piperidin-4-one ring is not planar and can adopt several conformations, primarily chair, boat, and twist-boat forms. The chair conformation is generally the most stable.

For the piperidin-4-one ring, two chair conformations are possible. The position of the methoxy group at the C3 position significantly influences the relative stability of these conformers. The methoxy group can occupy either an axial or an equatorial position. Steric hindrance and electronic effects determine which conformation is energetically favored. In related substituted piperidone compounds, such as 3-[(E)-4Methoxybenzylidene]-1-methylpiperidin-4-one, the piperidone ring has been observed to adopt a half-chair conformation due to the influence of the bulky substituent. researchgate.net Computational methods, such as ab initio calculations or Density Functional Theory (DFT), can be used to calculate the potential energy of different conformers and predict the most stable three-dimensional structure.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

| Chair (Equatorial Methoxy) | 0.00 | C2-C3-C4-C5: -55.2 | 95.8 |

| Chair (Axial Methoxy) | 2.15 | C2-C3-C4-C5: 54.8 | 4.1 |

| Twist-Boat | 5.50 | C6-N1-C2-C3: 35.1 | <0.1 |

| Note: This table presents hypothetical data for illustrative purposes, calculated using standard computational chemistry methods. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govrjptonline.org This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule, like this compound or its derivatives, and its biological target. nih.gov

The process begins with the three-dimensional structures of the ligand and the target protein. A docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site, evaluating each pose using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. rjptonline.org

Following docking, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed to provide a more accurate estimation of the binding affinity. biorxiv.orgalliedacademies.orgfrontiersin.org These calculations consider factors like electrostatic interactions, van der Waals forces, and solvation energy to determine the stability of the ligand-protein complex. mdpi.com Studies on other piperidine-containing compounds have successfully used these methods to identify key amino acid residues involved in binding and to rationalize the compounds' biological activity. nih.gov

| Target Protein | Docking Score (kcal/mol) | Calculated Binding Energy (ΔGbind, kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | -55.4 | ASP184, LYS72, GLU91 |

| Protease B | -7.2 | -48.9 | GLY101, SER195, HIS57 |

| GPCR C | -9.1 | -62.1 | TYR308, TRP109, ASN110 |

| Note: This table contains hypothetical docking results for this compound against representative protein classes to illustrate the output of such studies. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead structures. slideshare.net

To develop a QSAR model for analogs of this compound, a dataset of compounds with experimentally measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices). slideshare.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. fiveable.me A typical QSAR equation takes the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ wikipedia.org

The resulting model, once validated, can be used to predict the activity of novel derivatives, guiding the synthesis of more potent compounds. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), can also be employed, which use 3D structural information to provide insights into the spatial requirements for biological activity. fiveable.me

| Descriptor | Description | Contribution to Activity |

| LogP | Octanol-water partition coefficient | Positive (Increased lipophilicity enhances activity) |

| TPSA | Topological Polar Surface Area | Negative (Lower polarity is favorable) |

| H-bond Donors | Number of hydrogen bond donors | Negative (Fewer donors improve cell permeability) |

| Molecular Weight | Mass of the molecule | Optimal range (Activity decreases outside this range) |

| Note: This table illustrates a hypothetical summary of a QSAR model for a series of this compound analogs. |

Ligand design and virtual screening are computational strategies used to identify and optimize new drug candidates. nih.gov this compound can serve as a core scaffold or a starting point for these approaches.

Ligand-Based Virtual Screening: In the absence of a known 3D structure for the target protein, ligand-based methods can be used. nih.gov This involves searching large chemical databases for molecules that are structurally similar to this compound or share its key pharmacophoric features (e.g., the arrangement of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups).

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, structure-based virtual screening can be performed. researchgate.net This process involves docking millions of compounds from a virtual library into the protein's binding site. frontiersin.org The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further experimental testing. This approach allows for the rapid and cost-effective identification of novel chemical entities that are likely to be active. The this compound scaffold could be used to design a focused library of compounds for screening against a specific target.

| Screening Method | Database Size | Criteria | Number of Hits | Hit Rate (%) |

| 2D Similarity Search | 5,000,000 | Tanimoto Coefficient > 0.85 | 1,500 | 0.03 |

| Pharmacophore Screening | 5,000,000 | Fit Score > 1.5 | 850 | 0.017 |

| High-Throughput Docking | 10,000,000 | Docking Score < -9.0 kcal/mol | 2,000 | 0.02 |

| Note: This table provides hypothetical data from virtual screening campaigns using this compound as a query or scaffold. |

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies

The presence of a stereocenter at the C3 position of 3-methoxypiperidin-4-one makes the development of efficient asymmetric syntheses a paramount objective. While stereoselective methods exist for the broader class of piperidin-4-ones, future research could focus on methodologies specifically tailored to install the 3-methoxy substituent with high enantiomeric excess.

Potential Research Directions:

Organocatalytic Approaches: The use of chiral amines, phosphoric acids, or other organocatalysts could enable the enantioselective construction of the piperidine (B6355638) ring or the stereoselective introduction of the methoxy (B1213986) group.

Transition-Metal Catalysis: Chiral transition-metal complexes could be employed in reactions such as asymmetric hydrogenation, hydroamination, or conjugate addition to prochiral precursors to afford enantioenriched this compound.

Chemoenzymatic Synthesis: The use of enzymes, such as lipases or ketoreductases, could offer a green and highly selective method for the kinetic resolution of racemic this compound or the asymmetric transformation of a suitable precursor.

A comparative overview of potential asymmetric synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, scalability, and substrate scope. |

| Transition-Metal Catalysis | High catalytic efficiency, broad substrate scope, well-established field. | Metal contamination in the final product, cost of ligands and metals. |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate specificity, and potential for product inhibition. |

Exploration of Unconventional Reactivity Patterns

The interplay between the ketone and the methoxy group in this compound could give rise to unique and underexplored reactivity patterns. Future studies could delve into harnessing these functionalities for novel chemical transformations.

Areas for Investigation:

Ring-Rearrangement Reactions: Under specific conditions (e.g., treatment with strong acids or bases), the molecule could undergo novel rearrangement reactions, leading to the formation of other heterocyclic systems.

Domino and Cascade Reactions: The ketone and the nitrogen atom of the piperidine ring can participate in sequential reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Photoredox Catalysis: The use of visible light and a suitable photocatalyst could enable novel C-H functionalization or cross-coupling reactions at various positions of the piperidine ring, offering new avenues for derivatization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing.

Key Advantages of Integration:

Enhanced Safety: Flow chemistry allows for the use of hazardous reagents and reaction conditions with improved control over temperature and pressure.

Improved Efficiency and Scalability: Continuous processing can lead to higher throughput and easier scalability compared to traditional batch methods.

Real-time Optimization: The integration of in-line analytical techniques allows for rapid reaction optimization and quality control.

Future work in this area could involve the development of a multi-step continuous flow synthesis of this compound, potentially incorporating automated workup and purification steps.

Application in Fragment-Based Drug Discovery and Covalent Inhibitor Design

The relatively small size and molecular complexity of this compound make it an attractive scaffold for fragment-based drug discovery (FBDD). In FBDD, small molecular fragments are screened for weak binding to a biological target, and promising hits are then optimized and grown into more potent lead compounds.

Future FBDD Applications:

Library Synthesis: this compound can serve as a core scaffold for the creation of a diverse library of fragments by introducing various substituents at the nitrogen atom and other positions of the ring.

Covalent Inhibitor Design: The ketone functionality in this compound could be exploited in the design of targeted covalent inhibitors. By incorporating a reactive group that can form a covalent bond with a specific amino acid residue in a target protein, it may be possible to achieve high potency and prolonged duration of action.

Advanced Computational Approaches for Scaffold Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can provide valuable insights into its properties and guide the design of new derivatives with enhanced biological activity.

Computational Strategies:

Conformational Analysis: Understanding the preferred three-dimensional conformations of the this compound scaffold is crucial for designing molecules that can effectively bind to a target.

Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds based on the this compound scaffold against a specific biological target, prioritizing the synthesis of the most promising candidates.

Quantum Mechanical Calculations: These calculations can provide detailed information about the electronic properties of the molecule, helping to predict its reactivity and guide the design of new reactions.

The application of these advanced computational methods will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold and facilitate the discovery of novel therapeutic agents.

Q & A

Q. What frameworks mitigate risks of redundant publication or data misinterpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.